(2-Chloro-4-fluoro-3-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4-fluoro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H8ClFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluoro-3-methylphenyl)methanol typically involves the reaction of 2-chloro-4-fluoro-3-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-fluoro-3-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-Chloro-4-fluoro-3-methylbenzaldehyde or 2-Chloro-4-fluoro-3-methylbenzoic acid.
Reduction: 2-Chloro-4-fluoro-3-methylbenzene.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-4-fluoro-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-4-fluoro-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-fluoro-3-methylphenyl)methanol
- (4-Chloro-3-fluoro-2-methylphenyl)methanol
- (4-Chloro-2-fluoro-3-methylphenyl)(2-chlorophenyl)methanol
Uniqueness
(2-Chloro-4-fluoro-3-methylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H8ClFO |
---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
(2-chloro-4-fluoro-3-methylphenyl)methanol |
InChI |
InChI=1S/C8H8ClFO/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3,11H,4H2,1H3 |
InChI Key |
JCAUQHYEGPHXGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.